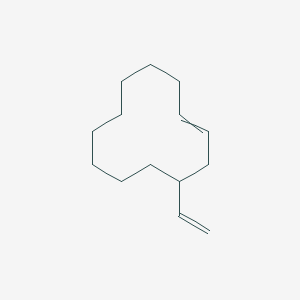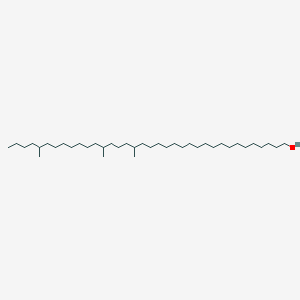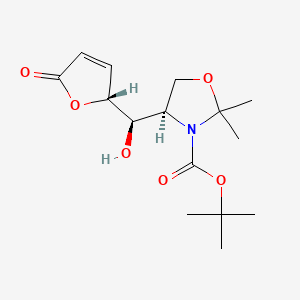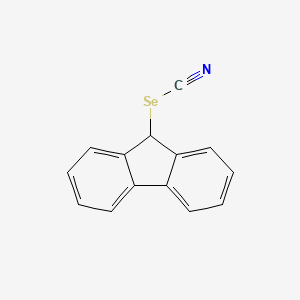
2,2'-(Pyridine-2,5-diylidene)dipropanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is an organic compound featuring a pyridine ring substituted at the 2 and 5 positions with dicyanomethylene groups. This compound is part of a broader class of heterocyclic compounds known for their diverse chemical properties and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile typically involves the reaction of pyridine derivatives with dicyanomethylene reagents. One common method is the condensation reaction between pyridine-2,5-dicarbaldehyde and malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.
Industrial Production Methods
While specific industrial production methods for 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the dicyanomethylene groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while reduction could produce pyridine derivatives with reduced nitrile groups.
Wissenschaftliche Forschungsanwendungen
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or exhibit specific biological activities. The exact pathways and targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propanedinitrile, 2,2’-(2,5-thiophenediylidene)bis-: Similar structure but with a thiophene ring instead of a pyridine ring.
Pyridine-2,5-diol: A dihydroxypyridine with hydroxyl groups at positions 2 and 5.
Uniqueness
2,2’-(Pyridine-2,5-diylidene)dipropanedinitrile is unique due to its specific substitution pattern and the presence of dicyanomethylene groups. This gives the compound distinct electronic properties and reactivity compared to other pyridine derivatives. Its ability to form stable coordination complexes with metal ions also sets it apart from similar compounds.
Eigenschaften
CAS-Nummer |
116195-87-0 |
|---|---|
Molekularformel |
C11H3N5 |
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
2-[6-(dicyanomethylidene)pyridin-3-ylidene]propanedinitrile |
InChI |
InChI=1S/C11H3N5/c12-3-9(4-13)8-1-2-11(16-7-8)10(5-14)6-15/h1-2,7H |
InChI-Schlüssel |
ACJWZQANACXMFF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C#N)C#N)N=CC1=C(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Chloro-7-oxo-7lambda~5~-[1,4]benzoxazino[2,3-b]phenoxazine](/img/structure/B14293116.png)

![3-(3-Phenyl-1H-pyrazol-1-yl)-1H-1lambda~6~-thieno[3,4-d][1,2]thiazole-1,1-dione](/img/structure/B14293129.png)




![Benzene, 1-(methoxymethoxy)-2-[(1E)-2-phenylethenyl]-](/img/structure/B14293181.png)

